molecular formula C11H8N2S B1602056 3-Amino-5-phenylthiophene-2-carbonitrile CAS No. 83060-72-4

3-Amino-5-phenylthiophene-2-carbonitrile

Cat. No.: B1602056
CAS No.: 83060-72-4
M. Wt: 200.26 g/mol
InChI Key: AYJOWWJCBULTIM-UHFFFAOYSA-N
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Description

3-Amino-5-phenylthiophene-2-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-phenylthiophene-2-carbonitrile typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. This reaction involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions often include heating the mixture to facilitate the formation of the thiophene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the Gewald reaction conditions. This includes using continuous flow reactors to ensure consistent temperature control and efficient mixing of reactants. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-phenylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-5-phenylthiophene-2-carbonitrile varies depending on its application:

Comparison with Similar Compounds

    3-Amino-2-phenylthiophene: Similar structure but lacks the nitrile group.

    5-Amino-2-phenylthiophene: Similar structure but with the amino group in a different position.

    3-Cyano-5-phenylthiophene: Similar structure but lacks the amino group.

Uniqueness: 3-Amino-5-phenylthiophene-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the thiophene ring.

Properties

IUPAC Name

3-amino-5-phenylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJOWWJCBULTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574536
Record name 3-Amino-5-phenylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83060-72-4
Record name 3-Amino-5-phenylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium sulfide (0.95 g, 12.23 mmol) in DMF (12.5 mL) was added a solution of 3-chloro-3-phenylprop-2-enenitrile (2 g, 12.23 mmol) in DMF (5 mL) at rt for 5 min and stirred the mixture at 60-70° C. for 2 h. Then chloroacetonitrile (0.77 mL, 12.23 mmol) was added dropwise to the reaction mixture and again stirred at 60-70° C. for 2 h. Then, a solution of sodium methoxide (0.66 g, 12.23 mmol) in methanol (5 mL) was added dropwise and stirring was continued for 1 h at the same temperature. The mixture was allowed to rt and poured into cold water and stirred for 15 min. The solid separated was filtered, washed with water and dried. The solid was recrystallized from hexane-chloroform to give the product as a pale brown color solid (150 mg, 8%), nip 158-160° C. 1H NMR (400 MHz, CDCl3): δ 7.52-7.54 (2H, m), 7.37-7.41 (3H, m), 6.75 (1H, s), 4.48 (2H, s); LC-MS (negative ion mode): m/z 199 (M−H)−.
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0.66 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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